molecular formula C6H14ClN B1422658 2,4-Dimethylpyrrolidine hydrochloride CAS No. 1333946-75-0

2,4-Dimethylpyrrolidine hydrochloride

Cat. No. B1422658
M. Wt: 135.63 g/mol
InChI Key: RDKBTPFACIKRQD-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with two methyl groups attached at the 2 and 4 positions . The hydrochloride indicates the presence of a chloride ion, which contributes to the compound’s properties .

Scientific Research Applications

Catalytic Applications

2,4-Dimethylpyrrolidine hydrochloride has been utilized as a catalyst in chemical reactions. For instance, a study by Liu et al. (2014) explored its application as a recyclable catalyst for acylating alcohols and phenols under base-free conditions. The research provided insights into the reaction mechanism, demonstrating its effectiveness in such processes (Liu, Ma, Liu, & Wang, 2014).

Chemical Synthesis

The compound has been employed in the synthesis of various chemical structures. Research by D’hooghe, Van Driessche, & Kimpe (2009) illustrates its use in synthesizing dimethylpyrrolidine-2-carbonitriles, showcasing its versatility in chemical synthesis (D’hooghe, Van Driessche, & Kimpe, 2009).

Photodimerization Studies

Taylor & Kan (1963) conducted studies on the photochemical dimerization of various pyridines, including 2,4-dimethylpyrrolidine hydrochloride. Their research contributed to understanding the chemical behavior of these compounds under ultraviolet irradiation (Taylor & Kan, 1963).

Analytical Chemistry

In the field of analytical chemistry, 2,4-Dimethylpyrrolidine hydrochloride has been investigated for its ion mobility spectra. Eiceman, Nazarov, & Stone (2003) studied its behavior in air at ambient pressure, demonstrating its potential use in analytical applications (Eiceman, Nazarov, & Stone, 2003).

Pharmaceutical Research

In pharmaceutical research, the compound has been identified in studies related to drug discovery. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where 2,4-Dimethylpyrrolidine hydrochloride played a role in the study (Croston et al., 2002).

Polymer Chemistry

Sugralina et al. (2018) researched the synthesis of new polyesters based on nitrogen-containing heterocycles using 2,4-dimethylpyrrolidine hydrochloride, indicating its potential in polymer chemistry (Sugralina et al., 2018).

properties

IUPAC Name

2,4-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKBTPFACIKRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyrrolidine hydrochloride

CAS RN

1333946-75-0
Record name 2,4-Dimethylpyrrolidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333946750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIMETHYLPYRROLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPN5GHA8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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